

Application Note: Quantitative Analysis of Methyl Clerodermate using HPLC-MS

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Compound of Interest

Compound Name: Methyl clerodermate

Cat. No.: B022001

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Abstract

This application note describes a sensitive and selective method for the quantitative analysis of **Methyl clerodermate**, a diterpenoid natural product, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is suitable for the quantification of **Methyl clerodermate** in various matrices, which is critical for researchers in natural product chemistry, pharmacology, and drug development. The protocol herein provides detailed procedures for sample preparation, HPLC separation, and MS detection, along with representative data demonstrating the method's performance.

Introduction

Methyl clerodermate is a clerodane diterpenoid with the molecular formula $C_{21}H_{30}O_4$ and a molecular weight of 346.5 g/mol. [1][2][3] Diterpenoids are a large class of natural products that exhibit a wide range of biological activities, making them interesting candidates for drug discovery. [4][5] Accurate and reliable quantification of these compounds is essential for phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines. This application note presents a robust HPLC-MS method for the analysis of **Methyl clerodermate**, providing the necessary detail for researchers to implement this methodology in their laboratories.

Experimental Protocol

Sample Preparation

A stock solution of **Methyl clerodermate** was prepared by dissolving 1 mg of the reference standard in 1 mL of methanol. Calibration standards were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For complex matrices such as plant extracts or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances.

HPLC-MS System and Conditions

The analysis was performed on a system equipped with a binary pump, an autosampler, and a column thermostat, coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)

Quantitative Analysis

Quantification was performed using Multiple Reaction Monitoring (MRM) mode. The precursor ion ($[M+H]^+$) and the most abundant, specific product ions were selected for monitoring.

Table 3: MRM Transitions and Representative Data

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV)
Methyl clodermate	347.2	147.1	0.1	20
299.1	0.1	15		

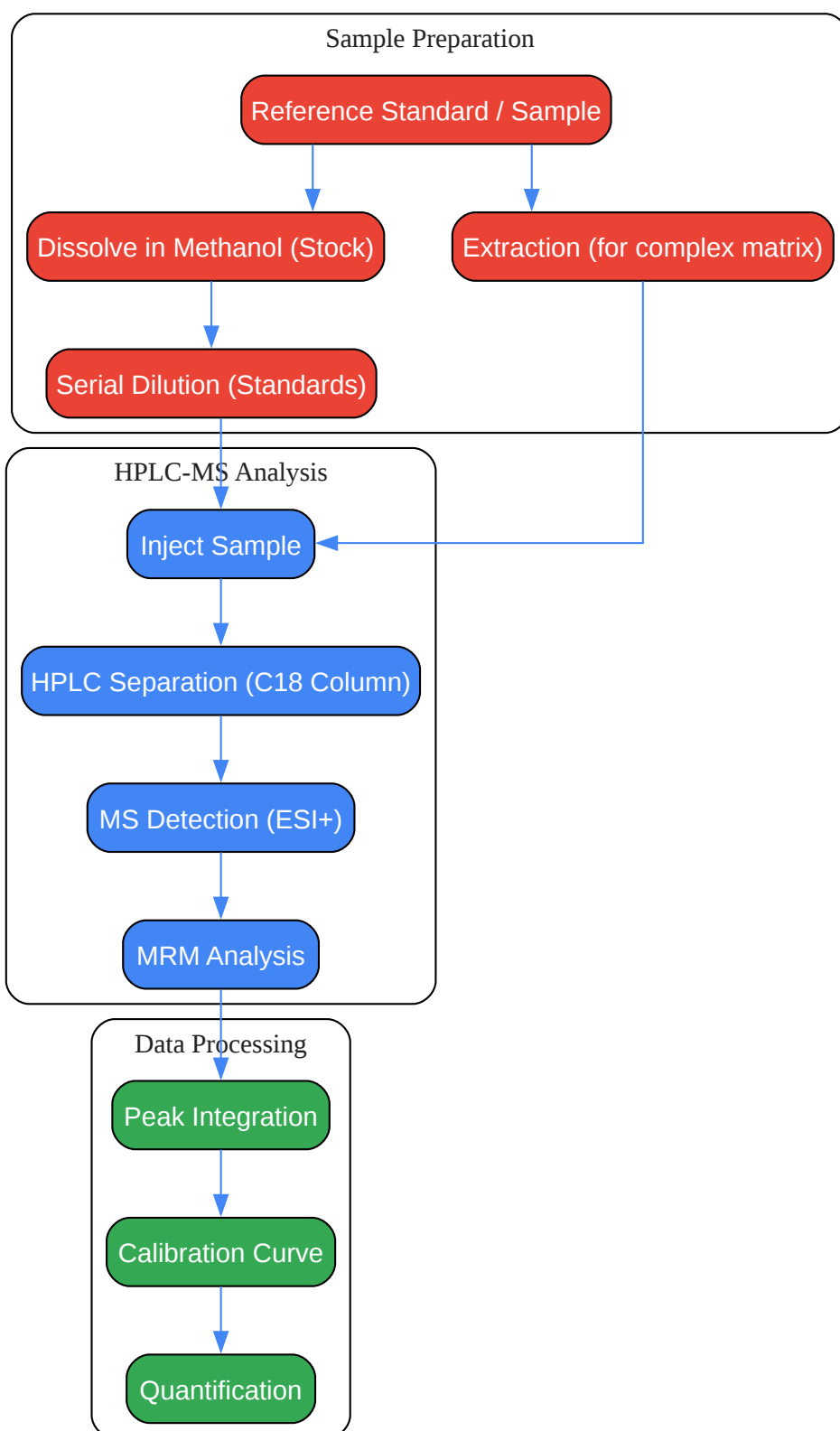
Table 4: Method Validation - Representative Data

Parameter	Result
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	15 ng/mL
Intra-day Precision (%RSD)	< 4%
Inter-day Precision (%RSD)	< 6%
Recovery	92-105%

Data and Results

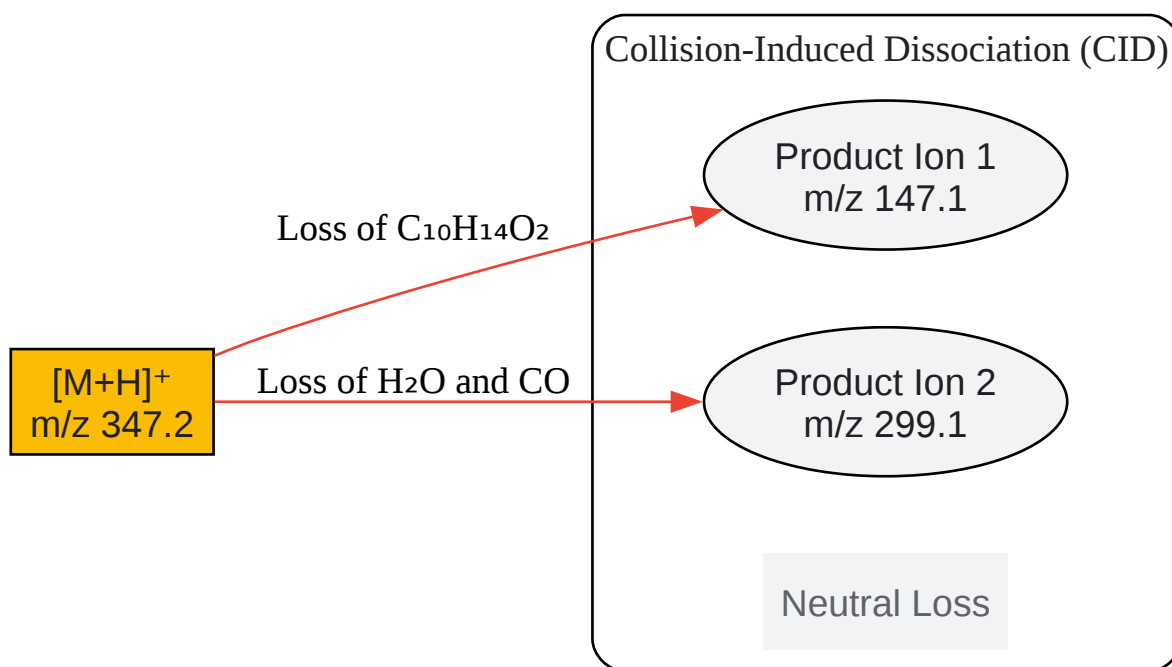
The HPLC-MS method demonstrated excellent performance for the analysis of **Methyl clerodermate**. The chromatographic peak for **Methyl clerodermate** was well-resolved with a typical retention time of approximately 7.8 minutes. The use of MRM provided high selectivity and sensitivity, allowing for accurate quantification even in complex sample matrices. The method showed excellent linearity over a concentration range of 15 to 1000 ng/mL.

Visualizations



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Caption: Experimental workflow for HPLC-MS analysis of **Methyl clerodermate**.



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